An In-depth Technical Guide to 2,4-Dichloro-7-methoxy-8-methylquinoline
An In-depth Technical Guide to 2,4-Dichloro-7-methoxy-8-methylquinoline
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential reactivity of 2,4-dichloro-7-methoxy-8-methylquinoline. While experimental data for this specific quinoline derivative is limited in publicly accessible literature, this document synthesizes information from analogous structures and established chemical principles to offer a robust profile for researchers, scientists, and professionals in drug development. The guide covers core chemical identifiers, predicted physicochemical properties, a plausible synthetic route based on established quinoline synthesis methodologies, an analysis of its chemical reactivity with a focus on nucleophilic substitution, and essential safety and handling considerations. This document is intended to serve as a foundational resource to inform experimental design and further investigation into this compound's potential applications.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic compounds with a broad spectrum of biological activities. From the historical significance of quinine as an antimalarial agent to the development of modern anticancer and antimicrobial drugs, the versatility of the quinoline nucleus is well-established. The strategic functionalization of the quinoline ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn modulates its interaction with biological targets.
2,4-Dichloro-7-methoxy-8-methylquinoline is a polysubstituted quinoline that presents multiple sites for chemical modification. The dichloro substitution at the 2- and 4-positions, a methoxy group at the 7-position, and a methyl group at the 8-position create a unique electronic and steric landscape. The chloro groups, in particular, are excellent leaving groups for nucleophilic substitution reactions, making this compound a potentially valuable intermediate for the synthesis of a diverse library of novel quinoline derivatives for drug discovery and materials science.
Core Chemical Properties
Precise experimental data for 2,4-dichloro-7-methoxy-8-methylquinoline is not widely available. The following table summarizes its fundamental chemical identifiers and predicted physicochemical properties based on its structure and data for analogous compounds.
| Property | Value | Source |
| IUPAC Name | 2,4-dichloro-7-methoxy-8-methylquinoline | N/A |
| CAS Number | 1108659-32-0 | [1] |
| Molecular Formula | C₁₁H₉Cl₂NO | [1] |
| Molecular Weight | 242.10 g/mol | [1] |
| Canonical SMILES | COC1=CC=C2C(=C1C)N=C(C=C2Cl)Cl | N/A |
| Predicted Melting Point | Data not available | N/A |
| Predicted Boiling Point | Data not available | N/A |
| Predicted Solubility | Likely soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate. Poorly soluble in water. | N/A |
Synthesis and Structural Elucidation
While a specific, published synthetic protocol for 2,4-dichloro-7-methoxy-8-methylquinoline was not found, a plausible and widely applicable synthetic approach for quinoline derivatives involves the cyclization of substituted anilines.[2][3][4] The Combes quinoline synthesis, for instance, involves the reaction of an aniline with a β-diketone under acidic conditions.[4] A subsequent chlorination step would yield the target compound.
Proposed Synthetic Pathway
A logical synthetic route would commence with 3-methoxy-2-methylaniline, which would undergo a cyclization reaction, followed by chlorination to introduce the chloro groups at the 2- and 4-positions.
Caption: Proposed two-step synthesis of 2,4-dichloro-7-methoxy-8-methylquinoline.
Representative Experimental Protocol: Synthesis of a Dichloroquinoline Derivative
The following is a general procedure for the synthesis of a 2,4-dichloroquinoline, which can be adapted for the target molecule. This protocol is based on the chlorination of a quinolinone precursor.[5]
Step 1: Synthesis of the Quinolinone Intermediate
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To a solution of the appropriately substituted aniline in a suitable solvent (e.g., ethanol), add an equimolar amount of a β-ketoester (e.g., ethyl acetoacetate).
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).
-
The precipitated quinolinone can be collected by filtration, washed with water, and dried.
Step 2: Chlorination to Yield the Dichloroquinoline
-
In a round-bottom flask equipped with a reflux condenser, suspend the dried quinolinone in an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by slowly pouring the mixture onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) while keeping the temperature low.
-
The crude 2,4-dichloroquinoline will precipitate and can be collected by filtration.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol).
Structural Elucidation by Spectroscopic Methods
The structural confirmation of the synthesized 2,4-dichloro-7-methoxy-8-methylquinoline would rely on a combination of spectroscopic techniques.[6][7][8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, a singlet for the methoxy group protons (typically around 3.8-4.0 ppm), and a singlet for the methyl group protons (typically around 2.3-2.5 ppm).
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The carbon atoms attached to the chlorine atoms (C2 and C4) would appear at characteristic downfield shifts. For the analogous compound 2,4-dichloro-7-methoxyquinoline, ¹³C NMR data is available and can serve as a reference.[10]
Mass Spectrometry (MS):
-
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms (M, M+2, and M+4 peaks in an approximate 9:6:1 ratio).
Infrared (IR) Spectroscopy:
-
The IR spectrum will show characteristic absorption bands for the C-Cl, C-O (methoxy), and aromatic C-H and C=C bonds.
Chemical Reactivity and Potential Applications
The reactivity of 2,4-dichloro-7-methoxy-8-methylquinoline is primarily dictated by the two chlorine atoms at the 2- and 4-positions of the quinoline ring. These positions are activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the nitrogen atom in the quinoline ring.
Nucleophilic Aromatic Substitution (SNAr)
The chloro substituents at the 2- and 4-positions are excellent leaving groups, making them susceptible to displacement by a wide range of nucleophiles. This reactivity is the cornerstone of its potential as a synthetic intermediate.
Caption: General scheme for nucleophilic aromatic substitution on 2,4-dichloro-7-methoxy-8-methylquinoline.
The regioselectivity of the substitution (i.e., whether the nucleophile attacks the 2- or 4-position first) can often be controlled by the reaction conditions and the nature of the nucleophile. Generally, the 4-position is more reactive towards nucleophilic attack than the 2-position in 2,4-dichloroquinolines.
Potential Nucleophiles:
-
Amines: Primary and secondary amines can be used to introduce a variety of amino functionalities.
-
Alcohols/Phenols: Alkoxides and phenoxides can be employed to synthesize ether derivatives.
-
Thiols: Thiolates can be used to form thioether linkages.
Potential Applications in Drug Development
The ability to introduce diverse functional groups at the 2- and 4-positions makes this compound a valuable scaffold for generating libraries of novel compounds for biological screening. Many quinoline-based drugs owe their activity to the substituents at these positions. For example, the 4-aminoquinoline core is found in several antimalarial drugs.
Safety and Handling
Specific toxicity data for 2,4-dichloro-7-methoxy-8-methylquinoline is not available. However, based on the data for similar chlorinated and quinoline-based compounds, the following precautions should be taken.[11][12][13][14]
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[11][14]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[11]
-
First Aid Measures:
-
Skin Contact: In case of contact, immediately wash with plenty of soap and water.[11][13]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11][13]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[11]
Conclusion
2,4-Dichloro-7-methoxy-8-methylquinoline is a substituted quinoline with significant potential as a versatile intermediate in synthetic organic and medicinal chemistry. While direct experimental data on its properties are scarce, its chemical behavior can be reliably predicted based on the well-established chemistry of quinolines. The presence of two reactive chlorine atoms at the 2- and 4-positions opens up a multitude of possibilities for the synthesis of novel derivatives. This guide provides a foundational understanding of its properties, a plausible synthetic approach, and key reactivity patterns to aid researchers in its further exploration and application. It is imperative that future work focuses on the experimental validation of the properties and reactivity outlined in this document.
References
-
Bao, K., et al. (2010). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 75(11), 3784–3791. Available at: [Link]
-
Reddy, C. R., et al. (2013). Facile synthesis of substituted quinolines by iron(iii)-catalyzed cascade reaction between anilines, aldehydes and nitroalkanes. Organic & Biomolecular Chemistry, 11(43), 7438-7442. Available at: [Link]
-
Larock, R. C., & Yue, D. (2001). Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines. Organic Letters, 3(18), 2891–2893. Available at: [Link]
-
Sharma, P., et al. (2020). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of quinolines. Available at: [Link]
-
Mohamed, T. A., et al. (2015). Vibrational spectroscopic study of some quinoline derivatives. ResearchGate. Available at: [Link]
-
Journal of Applied Bioanalysis. (2024). Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv–Visible, And Mulliken Charge Analysis. Available at: [Link]
-
Sleziak, R., et al. (2022). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 27(19), 6524. Available at: [Link]
-
ProQuest. (2021). Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. Available at: [Link]
-
PubChem. 2,4-Dichloro-7-methoxyquinoline. Available at: [Link]
-
PubChem. 2,4-Dichloro-7-fluoro-8-methyl-quinoline. Available at: [Link]
-
Claret, P. A., & Osborne, A. G. (1993). 2,4-Dihalogenoquinolines. Synthesis, Orientation Effects and lH and I3C NMR Spectral Studies. Journal of the Chemical Society, Perkin Transactions 1, (13), 1571-1574. Available at: [Link]
-
El-Dean, A. M. K., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(3), 527-535. Available at: [Link]
-
Desai, N. C., et al. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry, 13(2), 459-464. Available at: [Link]
-
SpectraBase. 2,4-DICHLORO-7-METHOXYQUINOLINE. Available at: [Link]
-
Gaina, A. M., et al. (2023). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Molbank, 2023(2), M1639. Available at: [Link]
-
Chemcasts. 2-Chloro-7-methoxy-4-methylquinoline Properties vs Pressure. Available at: [Link]
-
Rösch, D., et al. (2018). Reaction dynamics of the methoxy anion CH3O− with methyl iodide CH3I. Nature Communications, 9(1), 4443. Available at: [Link]
-
Aleksanyan, I. L., et al. (2014). Reactions of 2-chloro-4-methylquinolines with sulfur nucleophiles and of 4-methylquinoline-2(1H)-thiones with substituted benzyl chlorides. ResearchGate. Available at: [Link]
Sources
- 1. 2,4-Dichloro-7-methoxy-8-methylquinoline | 1108659-32-0 [chemicalbook.com]
- 2. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile synthesis of substituted quinolines by iron(iii)-catalyzed cascade reaction between anilines, aldehydes and nitroalkanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. iipseries.org [iipseries.org]
- 5. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue | MDPI [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 9. mdpi.com [mdpi.com]
- 10. spectrabase.com [spectrabase.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
